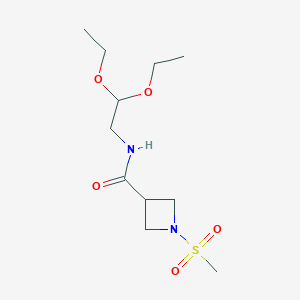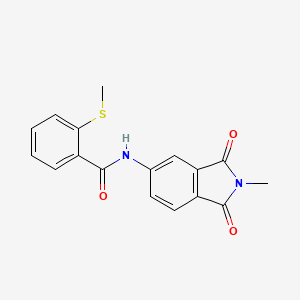![molecular formula C12H16FNO2 B2724550 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol CAS No. 1156521-32-2](/img/structure/B2724550.png)
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one” is a chemical compound with the molecular formula C12H14FNO2 . It has a molecular weight of 223.24 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one” is 1S/C12H14FNO2/c1-9(15)12-10(13)3-2-4-11(12)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3 . This code can be used to generate a 3D structure of the molecule.Applications De Recherche Scientifique
Chemosensor Development
4-Methyl-2,6-diformylphenol (DFP) derivatives, including those related to 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol, have been extensively studied for their applications as fluorescent chemosensors. These compounds demonstrate high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules, showcasing the broad utility of fluoro-phenyl derivatives in sensor technology. The presence of formyl groups offers opportunities to modulate sensing selectivity and sensitivity, indicating a promising avenue for developing novel chemosensors (Roy, 2021).
Pharmaceutical Synthesis
Fluoroalkylation reactions, including those involving fluoro-phenyl derivatives, are crucial for introducing fluorine-containing functionalities into pharmaceuticals. These functionalities are known to significantly affect the physical, chemical, and biological properties of molecules, making fluoro-phenyl derivatives like this compound valuable in drug design and development. The exploration of aqueous fluoroalkylation has been highlighted for its environmental benefits, aligning with the principles of green chemistry (Song et al., 2018).
Molecular Imaging
Fluorophores, including fluoro-phenyl derivatives, play a critical role in molecular imaging, particularly in cancer diagnosis. Their unique optical properties enable real-time detection of cancerous tissues, making them invaluable in biomedical research and diagnostic applications. However, their potential toxicity and the need for safety evaluations before clinical use are critical considerations (Alford et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-fluoro-6-morpholin-4-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-9(15)12-10(13)3-2-4-11(12)14-5-7-16-8-6-14/h2-4,9,15H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXUERMNJRXEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Cyclopropyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2724468.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide](/img/structure/B2724472.png)


![6-(3-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2724478.png)
![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2724479.png)



![2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one](/img/structure/B2724486.png)

